tert-butyl N-(1-benzofuran-3-yl)carbamate
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Overview
Description
The compound with the chemical formula CC©©OC(=O)Nc1coc2ccccc12 is a complex organic molecule. This compound is characterized by its unique structure, which includes a tert-butyl group, an ester linkage, and a fused aromatic ring system. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CC©©OC(=O)Nc1coc2ccccc12 typically involves multiple steps, starting with the preparation of the tert-butyl ester. The reaction conditions often include the use of strong acids or bases to facilitate esterification. The aromatic ring system is then introduced through a series of electrophilic aromatic substitution reactions. The final step involves the formation of the fused ring system, which requires precise control of temperature and reaction time to ensure the correct structure is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of catalysts and solvents is common to increase the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
CC©©OC(=O)Nc1coc2ccccc12: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
CC©©OC(=O)Nc1coc2ccccc12: is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which CC©©OC(=O)Nc1coc2ccccc12 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Fenofibrate: A compound with a similar ester linkage and aromatic ring system.
Ibuprofen: Shares the tert-butyl group and aromatic ring but differs in its functional groups.
Aspirin: Contains an ester linkage and aromatic ring but has different substituents.
Uniqueness
CC©©OC(=O)Nc1coc2ccccc12: is unique due to its specific combination of functional groups and fused ring system, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(1-benzofuran-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)14-10-8-16-11-7-5-4-6-9(10)11/h4-8H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUPVMGBIXSHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=COC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935192-97-4 |
Source
|
Record name | tert-butyl N-(1-benzofuran-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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